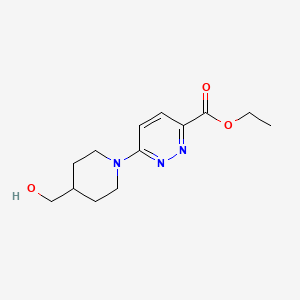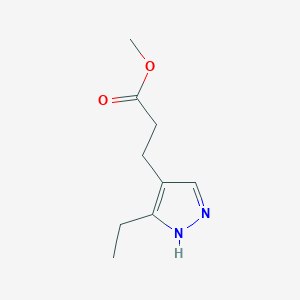
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate
Overview
Description
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate, also known as 6-HMPPC, is an organic compound with a wide range of applications in scientific research. It is an aromatic heterocyclic compound, consisting of an ethyl group, a pyridazine ring, and a piperidine ring, all connected by a carboxylic acid group. 6-HMPPC has been used in a variety of research studies, including those focused on its biochemical and physiological effects, as well as its potential use in lab experiments.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Studies have demonstrated the versatility of Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate and related compounds in organic synthesis. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, showcasing the reactivity of such moieties with nucleophilic and electrophilic reagents. For instance, the reaction of ethyl esters with hydrazine hydrate has been explored to yield novel pyrazole and pyridine derivatives, indicating the potential for structural diversity and complexity in synthetic chemistry applications (Harb et al., 1989).
Biological Activity Evaluation
Several studies have focused on evaluating the biological activities of compounds derived from or related to Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate. For example, the synthesis and antimicrobial activity evaluation of triazol-3-one derivatives highlight the potential medicinal chemistry applications of these compounds. These derivatives have been screened for their activity against various microorganisms, showing promising results compared to standard treatments (Fandaklı et al., 2012).
Pharmacological Screening
Another area of interest is the pharmacological screening of pyridine derivatives for analgesic and antiparkinsonian activities. These studies suggest that the structural modifications of ethyl esters can lead to significant biological activities, underscoring the importance of these compounds in the development of new therapeutic agents (Amr et al., 2008).
Future Directions
Given the lack of specific information on Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate, future research could focus on its synthesis, characterization, and potential applications. It may also be interesting to explore its biological activity, given the known biological activities of related piperidine derivatives .
properties
IUPAC Name |
ethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKNRKFMXLBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)
